Cas no 874127-10-3 (2-(2-chlorophenoxy)-N-4-(4-methylphenyl)-1,2,5-oxadiazol-3-ylacetamide)

2-(2-Chlorophenoxy)-N-4-(4-methylphenyl)-1,2,5-oxadiazol-3-ylacetamide is a specialized chemical compound featuring a 1,2,5-oxadiazole (furazan) core substituted with a chlorophenoxyacetamide moiety. This structure imparts unique reactivity and potential biological activity, making it of interest in pharmaceutical and agrochemical research. The chlorophenoxy group enhances lipophilicity, while the oxadiazole ring contributes to stability and electronic properties. The compound’s modular design allows for further functionalization, enabling applications in drug discovery and material science. Its well-defined synthetic pathway ensures reproducibility, and its purity can be optimized for research or industrial use. This compound is primarily utilized in exploratory studies due to its structural versatility and potential as a bioactive intermediate.
2-(2-chlorophenoxy)-N-4-(4-methylphenyl)-1,2,5-oxadiazol-3-ylacetamide structure
874127-10-3 structure
Product name:2-(2-chlorophenoxy)-N-4-(4-methylphenyl)-1,2,5-oxadiazol-3-ylacetamide
CAS No:874127-10-3
MF:C17H14ClN3O3
MW:343.764362812042
CID:5421955

2-(2-chlorophenoxy)-N-4-(4-methylphenyl)-1,2,5-oxadiazol-3-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(2-chlorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide
    • 2-(2-chlorophenoxy)-N-4-(4-methylphenyl)-1,2,5-oxadiazol-3-ylacetamide
    • Inchi: 1S/C17H14ClN3O3/c1-11-6-8-12(9-7-11)16-17(21-24-20-16)19-15(22)10-23-14-5-3-2-4-13(14)18/h2-9H,10H2,1H3,(H,19,21,22)
    • InChI Key: OJVPNKYYVVAXSM-UHFFFAOYSA-N
    • SMILES: C(NC1C(C2=CC=C(C)C=C2)=NON=1)(=O)COC1=CC=CC=C1Cl

2-(2-chlorophenoxy)-N-4-(4-methylphenyl)-1,2,5-oxadiazol-3-ylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3334-2515-20mg
2-(2-chlorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide
874127-10-3 90%+
20mg
$99.0 2023-04-26
Life Chemicals
F3334-2515-5mg
2-(2-chlorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide
874127-10-3 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3334-2515-10mg
2-(2-chlorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide
874127-10-3 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3334-2515-2μmol
2-(2-chlorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide
874127-10-3 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3334-2515-3mg
2-(2-chlorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide
874127-10-3 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3334-2515-5μmol
2-(2-chlorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide
874127-10-3 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3334-2515-20μmol
2-(2-chlorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide
874127-10-3 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3334-2515-4mg
2-(2-chlorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide
874127-10-3 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3334-2515-15mg
2-(2-chlorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide
874127-10-3 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3334-2515-10μmol
2-(2-chlorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide
874127-10-3 90%+
10μl
$69.0 2023-04-26

Additional information on 2-(2-chlorophenoxy)-N-4-(4-methylphenyl)-1,2,5-oxadiazol-3-ylacetamide

Professional Introduction to Compound with CAS No. 874127-10-3 and Product Name: 2-(2-chlorophenoxy)-N-4-(4-methylphenyl)-1,2,5-oxadiazol-3-ylacetamide

The compound with the CAS number 874127-10-3 and the product name 2-(2-chlorophenoxy)-N-4-(4-methylphenyl)-1,2,5-oxadiazol-3-ylacetamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The structural motif incorporates several key pharmacophoric elements that contribute to its biological activity, making it a subject of intense research interest.

At the core of this compound's structure is the 1,2,5-oxadiazole ring system, a heterocyclic scaffold that is widely recognized for its role in various bioactive molecules. The 1,2,5-oxadiazole moiety is known for its stability and ability to engage in multiple hydrogen bonding interactions, which are crucial for binding to biological targets. In this particular compound, the 1,2,5-oxadiazol-3-ylacetamide group serves as a key pharmacophore, contributing to the molecule's interactions with biological receptors and enzymes.

The presence of the 2-chlorophenoxy substituent further enhances the compound's pharmacological profile. This group is commonly found in pharmaceuticals due to its ability to modulate receptor binding affinity and metabolic stability. The chloro substituent at the para position relative to the hydroxyl group in the phenyl ring increases the lipophilicity of the molecule, which can improve its membrane permeability and oral bioavailability. This feature is particularly important in drug development, as it can significantly influence a drug's efficacy and pharmacokinetic properties.

Additionally, the 4-methylphenyl group attached to the acetamide moiety adds another layer of complexity to the molecule's structure. The methyl substituent at the para position enhances the electron-donating properties of the aromatic ring, which can influence electronic interactions within biological targets. This modification can lead to altered binding affinities and selectivity profiles, making it a valuable tool for medicinal chemists seeking to optimize drug candidates.

Recent advancements in computational chemistry have enabled researchers to explore the interactions of this compound with various biological targets more effectively. Molecular docking studies have suggested that 2-(2-chlorophenoxy)-N-4-(4-methylphenyl)-1,2,5-oxadiazol-3-ylacetamide may interact with enzymes and receptors involved in inflammatory pathways. Specifically, preliminary data indicate potential binding interactions with cyclooxygenase (COX) enzymes and other inflammatory mediators. These findings align with ongoing research into novel therapeutic agents targeting inflammation-related diseases.

In vitro studies have also highlighted the compound's potential as an inhibitor of certain kinases implicated in cancer progression. The combination of the 1,2,5-oxadiazole scaffold and the amide functional group appears to disrupt key signaling pathways by interfering with kinase activity. This has prompted further investigation into its role as a lead compound for developing kinase inhibitors. The structural features of this molecule make it particularly interesting for designing drugs that can selectively target specific kinases without affecting others.

The synthesis of this compound involves multi-step organic reactions that showcase modern synthetic methodologies. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct key portions of its framework efficiently. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also demonstrate how complex molecules like this one can be produced with high yields and purity.

The pharmacokinetic profile of 2-(2-chlorophenoxy)-N-4-(4-methylphenyl)-1,2,5-oxadiazol-3-ylacetamide is another area of active investigation. Researchers are employing advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study its metabolic pathways and degradation products. Understanding these processes is crucial for optimizing drug formulations and predicting potential side effects. Preliminary data suggest that this compound undergoes biotransformation via cytochrome P450-mediated pathways, which is common for many pharmaceuticals.

The potential therapeutic applications of this compound are broad and span multiple disease areas. Given its structural similarities to known bioactive molecules, it may serve as a scaffold for developing treatments against neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability of the 1,2,5-oxadiazole ring system to interact with amyloid-beta plaques and other pathological markers makes it a promising candidate for further exploration.

Furthermore, this compound shows promise in addressing metabolic diseases such as diabetes mellitus. Studies have indicated that modulating certain enzyme activities related to glucose metabolism could be beneficial in managing blood sugar levels effectively. The structural features of 2-(2-chlorophenoxy)-N-4-(4-methylphenyl)-1,2,5-oxadiazol-3-ylacetamide may allow it to interact with key enzymes involved in glycogen synthesis and breakdown.

The development of novel antiviral agents has also been influenced by compounds like this one. The ability of heterocyclic scaffolds such as 1,2,5-oxadiazole to disrupt viral replication cycles makes them attractive for antiviral drug design. Research is ongoing into how modifications within this molecular framework can enhance antiviral activity while minimizing side effects.

In conclusion, 874127-10-3and its corresponding product name, 2-(2-chlorophenoxy)-N -4( 4 -methylphenyl) - 1 , 25 - oxadiazol - 3 - ylacetamide, represent a significant advancement in pharmaceutical chemistry with diverse potential applications across multiple therapeutic areas . Its complex structural features , coupled with promising preclinical data , make it a valuable asset in ongoing drug discovery efforts . Continued research into its biological activity , pharmacokinetics , and synthetic pathways will further elucidate its therapeutic potential . p >

Recommend Articles

Recommended suppliers
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.